

(5-Bromo-2-iodophenyl)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

[Get Quote](#)

CAS Number: 199786-58-8

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring both a bromine and an iodine atom on the phenyl ring, offers orthogonal reactivity, making it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(5-Bromo-2-iodophenyl)methanol is a solid at room temperature and should be stored in a dark, dry place. While exhaustive experimental data is not uniformly available in the public domain, the following table summarizes its key chemical identifiers and known physical properties.

Property	Value	Source
CAS Number	199786-58-8	N/A
Molecular Formula	C ₇ H ₆ BrIO	[1][2]
Molecular Weight	312.93 g/mol	[1][2]
Physical Form	Solid	[3]
Purity	Typically ≥97%	[4]
Storage	Room temperature, sealed in dry, dark place	[3]
InChI	1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2	[3]
SMILES	C1=CC(=C(C=C1Br)CO)I	N/A

Synthesis of (5-Bromo-2-iodophenyl)methanol

The primary synthetic route to **(5-Bromo-2-iodophenyl)methanol** involves the reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-2-iodobenzaldehyde

This protocol is based on established procedures for the reduction of similar aromatic aldehydes.

Materials:

- 5-Bromo-2-iodobenzaldehyde
- Methanol or Ethanol
- Sodium borohydride (NaBH₄)

- Deionized water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), dilute solution

Procedure:

- Dissolve 5-bromo-2-iodobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
- Carefully quench the reaction by the slow addition of deionized water.
- Adjust the pH of the solution to ~6-7 using dilute hydrochloric acid.
- Remove the bulk of the organic solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(5-Bromo-2-iodophenyl)methanol**.

- The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Organic Synthesis

The presence of two different halogen atoms on the aromatic ring of **(5-Bromo-2-iodophenyl)methanol** allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling sequential couplings. This makes the compound a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds.

Sonogashira Coupling: A Workflow Example

A common application of **(5-Bromo-2-iodophenyl)methanol** is in the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the iodide allows for selective coupling at the 2-position.

Experimental Protocol: Sonogashira Coupling of **(5-Bromo-2-iodophenyl)methanol** with Phenylacetylene

Materials:

- **(5-Bromo-2-iodophenyl)methanol** (1.0 eq)
- Phenylacetylene (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.03 eq)
- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (Et_3N) (2.0 eq)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add **(5-Bromo-2-iodophenyl)methanol**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.
- Add phenylacetylene dropwise to the stirred mixture.
- Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired (5-bromo-2-(phenylethynyl)phenyl)methanol.

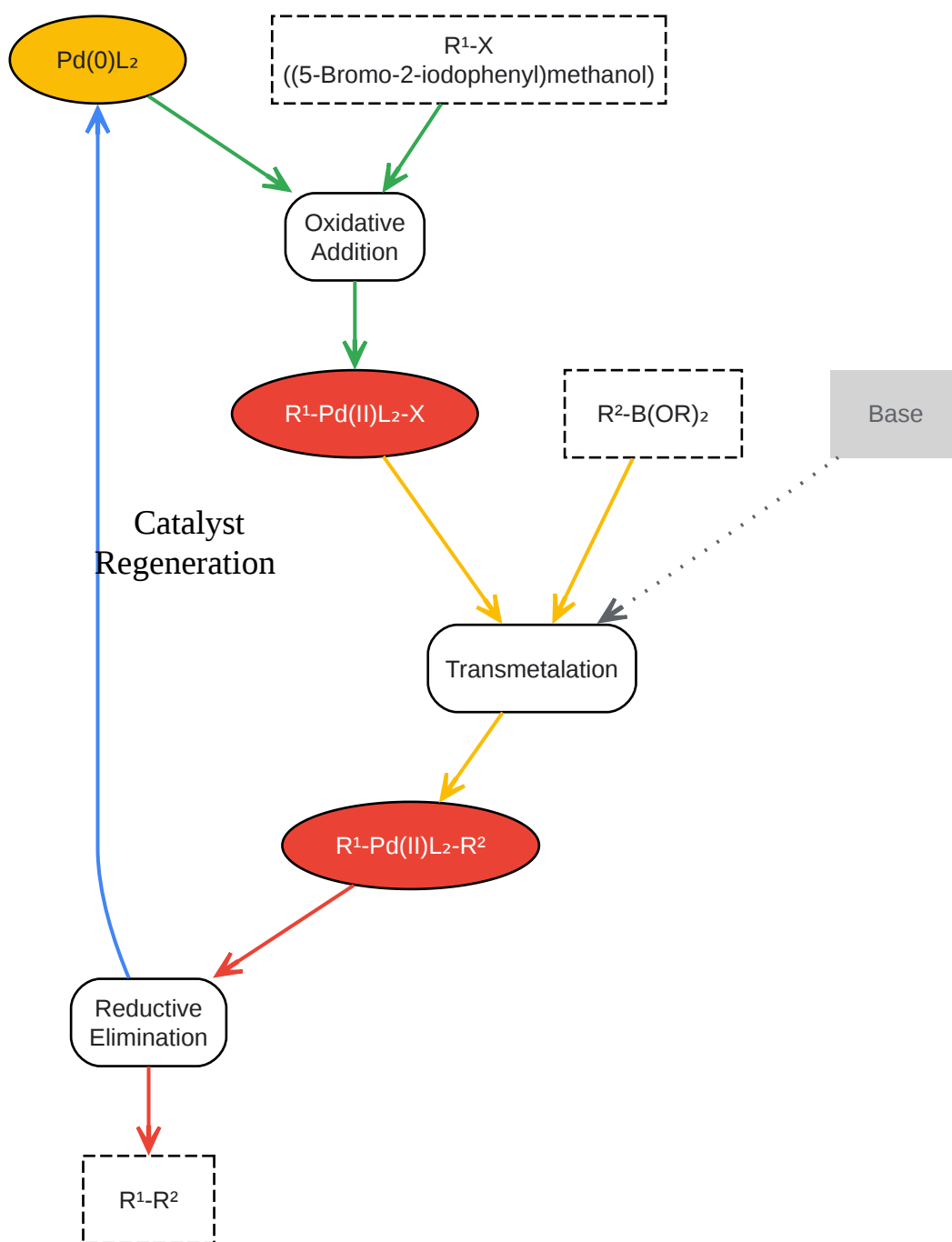


[Click to download full resolution via product page](#)

Workflow for the Sonogashira coupling of **(5-Bromo-2-iodophenyl)methanol**.

Suzuki-Miyaura Coupling

Similarly, the Suzuki-Miyaura coupling can be employed for the formation of a C-C bond, typically utilizing the remaining bromide for a subsequent coupling after the initial reaction at the iodide position. This stepwise approach allows for the controlled synthesis of complex biaryl structures.



[Click to download full resolution via product page](#)

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

(5-Bromo-2-iodophenyl)methanol is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(5-Bromo-2-iodophenyl)methanol is a highly valuable and versatile building block for organic synthesis. Its di-halogenated structure provides a platform for selective, sequential cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. This guide provides researchers and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labshake.com [labshake.com]
- 2. cenmed.com [cenmed.com]

- 3. 5-BROMO-2-IODOBENZALDEHYDE CAS#: 689291-89-2 [amp.chemicalbook.com]
- 4. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(5-Bromo-2-iodophenyl)methanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171483#5-bromo-2-iodophenyl-methanol-cas-number-199786-58-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com